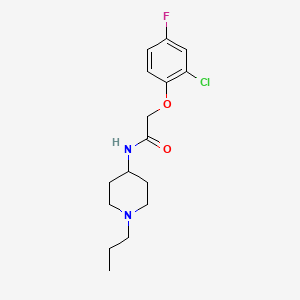
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group substituted with chlorine and fluorine, an acetamide group, and a piperidine ring with a propyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chloro-4-fluorophenol with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the piperidine ring: The phenoxy intermediate is then reacted with a piperidine derivative, such as 1-propylpiperidine, under suitable conditions to form the desired compound.
Acetamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the phenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the acetamide group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation and reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding amine and carboxylic acid.
科学的研究の応用
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide may have several scientific research applications:
Medicinal chemistry: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological or psychiatric disorders.
Pharmacology: Studies could focus on the compound’s interactions with biological targets, such as receptors or enzymes.
Materials science: The compound might be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide would depend on its specific biological targets and pathways. For example, if the compound acts as a receptor agonist or antagonist, it would bind to the receptor and modulate its activity. Alternatively, if it acts as an enzyme inhibitor, it would bind to the enzyme’s active site and prevent substrate binding or catalysis.
類似化合物との比較
Similar Compounds
- 2-(2-chloro-4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide
- 2-(2-chloro-4-fluorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
- 2-(2-chloro-4-fluorophenoxy)-N-(1-butylpiperidin-4-yl)acetamide
Uniqueness
The uniqueness of 2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide lies in its specific substituents and their arrangement, which can influence its chemical reactivity, biological activity, and physical properties. For example, the propyl group on the piperidine ring may confer different pharmacokinetic properties compared to the methyl or ethyl analogs.
特性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-propylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-22-15-4-3-12(18)10-14(15)17/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNJFVYBRYPOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-N-[(2,5-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5844812.png)
![N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5844817.png)

![N'-{[2-(2-phenylethyl)benzoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5844824.png)


![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5844847.png)
![N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B5844853.png)
![3-{[(4-fluoro-1-naphthyl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5844864.png)
![ETHYL 4-[(4-FLUOROANILINO)CARBONYL]-1H-IMIDAZOLE-5-CARBOXYLATE](/img/structure/B5844869.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide](/img/structure/B5844890.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5844909.png)

![2-methoxy-4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B5844923.png)
